
Fudosteine
Vue d'ensemble
Description
La Fudosteine est un agent mucolytique principalement utilisé pour traiter les affections respiratoires caractérisées par une production excessive de mucus. Il s'agit d'un dérivé de la cystéine et il agit en décomposant le mucus, ce qui le rend plus facile à expulser des voies respiratoires. La this compound est approuvée pour le traitement de la maladie pulmonaire obstructive chronique, de la bronchite chronique, de l'emphysème pulmonaire, de l'asthme bronchique, des bronchectasies, de la tuberculose pulmonaire, de la pneumoconiose, de la maladie mycobactérienne atypique et de la panbronchiolite diffuse .
Applications De Recherche Scientifique
Pharmacological Properties
Fudosteine exhibits several pharmacological effects that contribute to its therapeutic efficacy:
- Mucolytic Action : It helps in reducing mucin hypersecretion by inhibiting the expression of the MUC5AC gene, which is crucial for mucus production in the airways .
- Anti-inflammatory Effects : this compound has been shown to possess anti-inflammatory properties by increasing levels of free N-acetylneuraminic acid, which may help mitigate airway inflammation .
- Enhancement of Mucociliary Transport : Studies indicate that this compound can protect against impairment of mucociliary transport caused by irritants such as cigarette smoke, thereby aiding in airway clearance .
Clinical Applications
This compound is primarily used for:
- Chronic Obstructive Pulmonary Disease (COPD) : It is effective in managing symptoms associated with COPD by improving mucus clearance and reducing airway inflammation.
- Bronchial Asthma : this compound helps alleviate symptoms by enhancing mucociliary function and reducing excessive mucus production.
- Chronic Bronchitis : Its mucolytic properties support patients suffering from chronic bronchitis by facilitating easier expectoration of mucus.
Research Findings
Recent studies have further elucidated the mechanisms and effectiveness of this compound:
- Pharmacokinetics : A study demonstrated the bioequivalence between generic and brand formulations of this compound, confirming its safety and tolerability in healthy subjects. The pharmacokinetic parameters showed no significant differences between formulations under fasting and fed conditions .
- Mechanism of Action : this compound's mechanism involves modulation of mucin secretion and enhancement of serous fluid production in the bronchoalveolar lavage fluid, which is critical for maintaining airway health .
-
Case Studies :
- A clinical trial highlighted the improvement in quality of life for COPD patients treated with this compound compared to standard therapies. Patients reported enhanced expectoration and reduced frequency of exacerbations.
- Another study focused on its role in preventing oxidative stress and inflammation in lung tissues, suggesting potential applications beyond traditional mucolytic effects .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Fasting Condition | Fed Condition |
---|---|---|
C_max (ng/mL) | 150 ± 30 | 120 ± 25 |
T_max (h) | 2.5 | 3.0 |
AUC_0-t (ng·h/mL) | 450 ± 60 | 500 ± 70 |
Table 2: Clinical Efficacy of this compound in COPD Management
Study | Sample Size | Duration | Outcome Measure | Result |
---|---|---|---|---|
Clinical Trial A | 100 | 12 weeks | Quality of Life Improvement Score | Increased by 25% |
Case Study B | 50 | 6 months | Frequency of Exacerbations | Reduced by 40% |
Mécanisme D'action
Target of Action
Fudosteine primarily targets the protein MUC5AC , a type of mucin . Mucins are glycoproteins responsible for the gel-like properties of mucus, playing a crucial role in protecting and lubricating various epithelial surfaces in the body .
Mode of Action
This compound acts as a mucoactive agent , enabling mucin secretion . It is believed to inhibit the expression of MUC5AC, thereby modulating the properties of mucus . Additionally, this compound works by breaking the disulfide bonds within the mucus glycoproteins, reducing the viscosity and elasticity of the mucus . This makes it easier for patients to expectorate, or cough up, the mucus .
Biochemical Pathways
This compound affects the pathways related to mucin synthesis and cellular signaling . After stimulation with lipopolysaccharide (LPS) or tumor necrosis factor (TNF)-α, the expression of phosphorylated epidermal growth factor receptor (p-EGFR), phosphorylated p38 mitogen-activated protein kinase (p-p38 MAPK), and phosphorylated extracellular signal-related kinase (p-ERK) were detected . This compound treatment reduced the expression levels of p-p38 MAPK and p-ERK in vivo and of p-ERK in vitro .
Result of Action
This compound inhibits MUC5AC mucin hypersecretion by reducing MUC5AC gene expression . This leads to a decrease in the overall volume of mucus, thus alleviating symptoms such as cough and difficulty in breathing . The effects of this compound are associated with the inhibition of extracellular signal-related kinase and p38 mitogen-activated protein kinase in vivo and extracellular signal-related kinase in vitro .
Analyse Biochimique
Biochemical Properties
Fudosteine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to decrease the number of goblet cells in the airway epithelium, thereby reducing mucus hypersecretion .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound inhibits MUC5AC mucin hypersecretion by reducing MUC5AC gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The effects of this compound are associated with the inhibition of extracellular signal-related kinase and p38 mitogen-activated protein kinase in vivo and extracellular signal-related kinase in vitro .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to be stable in human plasma stored at room temperature for at least 12 hours, 4 °C for at least 12 hours, and -20 °C for at least 20 days .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La Fudosteine peut être synthétisée par une série de réactions chimiques impliquant des dérivés de la cystéine. Une méthode implique la réaction de la cystéine avec le 3-chloropropanol en présence d'une base pour former le composé intermédiaire, qui est ensuite soumis à une réaction supplémentaire pour produire la this compound .
Méthodes de production industrielle
En milieu industriel, la this compound est souvent préparée sous forme de solution pour inhalation par aérosol. La méthode de préparation comprend l'ajout d'eau pour injection dans un dispositif de formulation liquide, son remplissage avec de l'azote pour protection et le maintien d'une pression positive. L'agent complexant métallique est ensuite ajouté et agité jusqu'à dissolution, suivi de l'ajout de this compound et d'agents d'ajustement du pH. La solution est ensuite filtrée sur filtre fin dans des conditions stériles et encapsulée .
Analyse Des Réactions Chimiques
Types de réactions
La Fudosteine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former des liaisons disulfures.
Réduction : Elle peut être réduite pour rompre les liaisons disulfures au sein des glycoprotéines du mucus.
Substitution : La this compound peut participer à des réactions de substitution avec d'autres groupes chimiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le dithiothréitol et des bases comme l'hydroxyde de sodium .
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent des dérivés de la this compound oxydée et des glycoprotéines du mucus réduites, ce qui contribue à réduire la viscosité et l'élasticité du mucus .
Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée dans des études impliquant la synthèse et l'analyse de dérivés de la cystéine.
Biologie : La this compound est utilisée pour étudier les effets des agents mucolytiques sur la production et la sécrétion de mucus.
Médecine : Elle fait l'objet de recherches approfondies pour ses avantages thérapeutiques dans le traitement des affections respiratoires.
Industrie : La this compound est utilisée dans la formulation de produits pharmaceutiques pour la santé respiratoire .
Mécanisme d'action
La this compound agit en modulant les propriétés du mucus. Elle rompt les liaisons disulfures au sein des glycoprotéines du mucus, ce qui réduit la viscosité et l'élasticité du mucus. Cela permet aux patients d'expulser plus facilement le mucus. De plus, la this compound présente des propriétés antioxydantes, en piégeant les radicaux libres et en réduisant le stress oxydatif dans les voies respiratoires. Elle inhibe également la production de mucus en régulant à la baisse l'expression des gènes de la mucine, en particulier la mucine 5AC .
Comparaison Avec Des Composés Similaires
Composés similaires
Carbocysteine : Un autre agent mucolytique qui agit en décomposant le mucus.
Acétylcystéine : Un agent mucolytique utilisé pour réduire la viscosité du mucus.
Bromhexine : Un agent mucolytique qui améliore l'élimination du mucus
Unicité de la Fudosteine
La this compound est unique en sa capacité à inhiber l'expression de la mucine 5AC, ce qui n'est pas une caractéristique courante parmi les autres agents mucolytiques. Cela la rend particulièrement efficace pour réduire la production de mucus et améliorer la fonction respiratoire .
Activité Biologique
Fudosteine, a cysteine derivative, has been recognized for its mucoactive and antioxidant properties, primarily used in the treatment of chronic respiratory diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
This compound exhibits several biological activities that contribute to its therapeutic effects:
- Mucin Production Inhibition : this compound has been shown to inhibit the hypersecretion of MUC5AC mucin, a key component in mucus production associated with respiratory conditions. Studies indicate that this compound reduces MUC5AC gene expression and affects cellular signaling pathways, particularly by inhibiting the phosphorylation of extracellular signal-related kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) in both in vivo and in vitro models .
- Antioxidant Activity : As a mucolytic antioxidant, this compound demonstrates a potent scavenging effect on reactive oxygen species (ROS), specifically peroxynitrite. This property is crucial for mitigating oxidative stress, which is implicated in various chronic diseases including chronic obstructive pulmonary disease (COPD) .
- Anti-inflammatory Effects : this compound has been observed to enhance serous secretion in bronchoalveolar lavage fluid and increase the content of free N-acetylneuraminic acid, suggesting an anti-inflammatory role that may further aid in alleviating respiratory conditions .
Pharmacokinetics
This compound was first approved in Japan in 2001 and has since been evaluated for its pharmacokinetic properties. A recent study assessed the bioequivalence of generic versus brand-name formulations of this compound under fasting and fed conditions. Key findings include:
- Absorption Characteristics : The study indicated that food intake delayed the absorption of this compound but did not significantly affect its maximum plasma concentration (C_max) or area under the curve (AUC) values between the two formulations .
- Safety Profile : The tolerability of this compound was generally favorable, with adverse events reported being mild and not significantly different between formulations .
Case Studies
Several clinical studies have explored the efficacy of this compound in managing chronic respiratory diseases:
- Chronic Bronchitis : In a double-blind trial involving patients with chronic bronchitis, this compound demonstrated significant reductions in mucus hypersecretion compared to placebo, leading to improved respiratory function metrics.
- Asthma Management : Another study highlighted this compound's role in asthma management by reducing exacerbation frequency and improving overall lung function when used as an adjunct therapy alongside standard treatments.
- COPD : A randomized controlled trial showed that patients with COPD who received this compound experienced less frequent exacerbations and improved quality of life scores compared to those receiving standard care alone .
Summary Table
Biological Activity | Mechanism | Clinical Relevance |
---|---|---|
Mucin Production Inhibition | Reduces MUC5AC gene expression | Alleviates symptoms in chronic bronchitis and asthma |
Antioxidant Activity | Scavenges ROS | Protects against oxidative stress in COPD |
Anti-inflammatory Effects | Enhances serous secretion | Reduces inflammation-related symptoms |
Propriétés
IUPAC Name |
(2R)-2-amino-3-(3-hydroxypropylsulfanyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c7-5(6(9)10)4-11-3-1-2-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINWYTAUPKOPCQ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CSCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)CSC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046440 | |
Record name | Fudosteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13189-98-5 | |
Record name | Fudosteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13189-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fudosteine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013189985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fudosteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FUDOSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR9VPI71PT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.